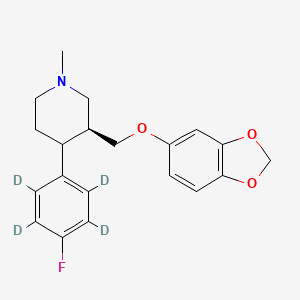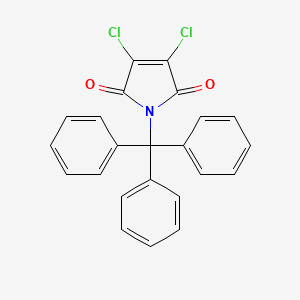![molecular formula C13H17NO4S B8018707 Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate](/img/structure/B8018707.png)
Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate is an organic compound with a complex structure that includes a dimethylcarbamoylsulfanyl group and a methylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylcarbamoylsulfanyl)-2-methylphenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate exerts its effects involves interactions with specific molecular targets. The dimethylcarbamoylsulfanyl group can interact with enzymes, potentially inhibiting their activity. The phenoxy group may also play a role in binding to proteins or other biomolecules, affecting their function.
類似化合物との比較
Similar Compounds
- Methyl 2-[4-(methylcarbamoylsulfanyl)-2-methylphenoxy]acetate
- Methyl 2-[4-(ethylcarbamoylsulfanyl)-2-methylphenoxy]acetate
- Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-ethylphenoxy]acetate
Uniqueness
Methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
IUPAC Name |
methyl 2-[4-(dimethylcarbamoylsulfanyl)-2-methylphenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9-7-10(19-13(16)14(2)3)5-6-11(9)18-8-12(15)17-4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJOXQLAOFLRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC(=O)N(C)C)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-benzodioxole-4-carboxylic acid](/img/structure/B8018624.png)
![3-[3-(3,5-Dichlorophenyl)-thioureido]-4-methoxy-N-phenyl-benzamide](/img/structure/B8018631.png)



![N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide](/img/structure/B8018664.png)



![4-[[2-Methoxy-5-(phenylcarbamoyl)phenyl]carbamothioylamino]benzoic acid](/img/structure/B8018683.png)



![2-amino-5-benzylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B8018738.png)
